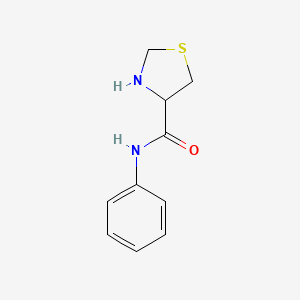
N-phenyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1,3-thiazolidine-4-carboxamide is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenyl-1,3-thiazolidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with an appropriate amine under mild conditions. Another method includes the cyclization of N-phenylthiourea with α-halo acids or their derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines .
Scientific Research Applications
N-phenyl-1,3-thiazolidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-phenyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar biological activities.
N-phenyl-1,3-thiazolidine-2,4-dione: A compound with a similar structure but different functional groups.
Thiazole derivatives: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Uniqueness
N-phenyl-1,3-thiazolidine-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
N-phenyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C10H12N2OS/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
InChI Key |
UJVBLJAXADMSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCS1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


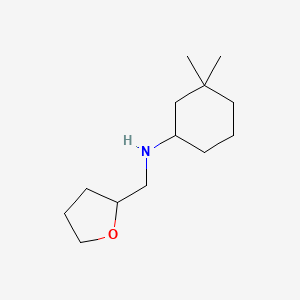
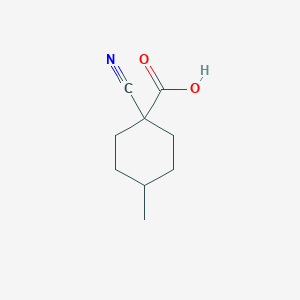
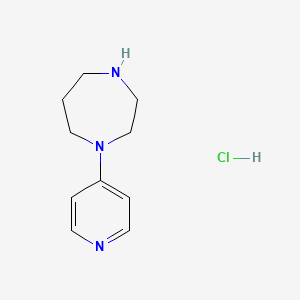

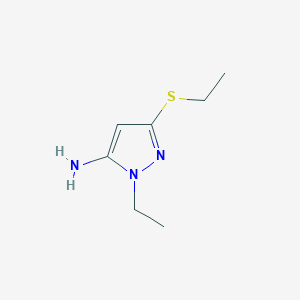
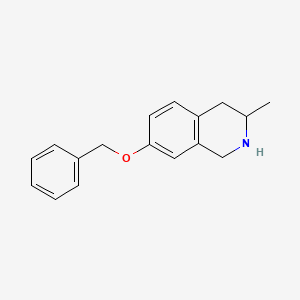

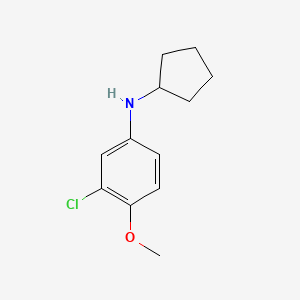
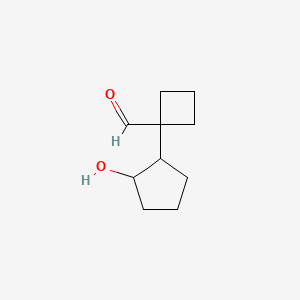
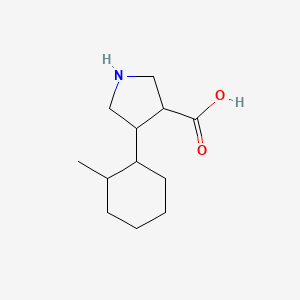
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B13249053.png)

![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one](/img/structure/B13249075.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13249076.png)
